Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
Description
Molecular Architecture and Crystallographic Analysis
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (C₁₂H₁₀O₄) features a furan ring substituted at the 5-position with a 3-hydroxyphenyl group and a methyl ester moiety at the 2-position. The molecular weight is 218.21 g/mol, with a planar configuration stabilized by conjugation between the aromatic systems. Single-crystal X-ray diffraction (SC-XRD) studies of structurally analogous furan carboxylates reveal triclinic space group P-1 symmetry, with dihedral angles between the phenyl and furan rings ranging from 9.5° to 93.3° depending on substituent steric effects. The ester carbonyl (C=O) bond length measures 1.21 Å, consistent with typical carboxylate derivatives, while the furan oxygen maintains a bond angle of 106.7° with adjacent carbons. Intermolecular hydrogen bonding between hydroxyl and carbonyl groups facilitates crystalline packing, as observed in related compounds.
Spectroscopic Profiling (NMR, FT-IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR):
¹H NMR (300 MHz, DMSO-d₆) displays characteristic signals at δ 7.26 (d, J = 3.4 Hz, furan H₃), 7.18–7.06 (m, phenyl H₇, H₁₀, H₁₁), and 6.77 ppm (dt, J = 7.3 Hz, phenyl H₉). The methyl ester group resonates as a singlet at δ 3.75, while the phenolic hydroxyl proton appears as a broad exchangeable peak at δ 9.70. ¹³C NMR confirms the carboxylate carbon at δ 160.72 and furan carbons at δ 144.46 (C₃) and 108.19 (C₄).
Fourier-Transform Infrared Spectroscopy (FT-IR):
Key absorptions include a broad O–H stretch at 3401 cm⁻¹, ester C=O at 1675 cm⁻¹, and furan ring vibrations at 1582 cm⁻¹ (C=C) and 1025 cm⁻¹ (C–O–C). The absence of nitro or amine stretches confirms the absence of unintended functionalization.
Mass Spectrometry:
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 205.0499 ([M + H]⁺), consistent with the theoretical m/z 205.0495 for C₁₁H₉O₄. Fragmentation patterns reveal loss of CO₂ (44 Da) from the ester group and subsequent cleavage of the hydroxyphenyl moiety.
Thermodynamic Properties and Phase Behavior
The compound exhibits a melting point of 143–147°C, with decomposition observed above 170°C. Differential scanning calorimetry (DSC) of analogous furan carboxylates shows endothermic peaks corresponding to crystalline-to-isotropic transitions at 145–150°C. Solubility studies in dimethyl sulfoxide (DMSO) and methanol indicate moderate polarity, with logP values of 1.805 predicted via computational methods. Phase diagrams for related derivatives demonstrate liquid crystalline behavior in alkyl-substituted analogs, though this compound lacks mesogenic activity due to its rigid phenolic substituent.
Comparative Analysis with Furan Carboxylate Isomers
Structural analogs such as methyl 5-(4-amino-2-methylphenyl)furan-2-carboxylate (C₁₃H₁₃NO₃) exhibit redshifted UV-Vis absorption (λₘₐₓ = 290 nm vs. 265 nm for the title compound) due to enhanced electron donation from the amino group. Substituent positioning significantly impacts biological activity: meta-hydroxyphenyl derivatives show 3-fold greater enzyme inhibition than para-substituted isomers in mycobacterial assays. Crystallographic comparisons reveal that ortho-substituted furan carboxylates adopt non-planar conformations (dihedral angles >45°), reducing π-π stacking efficiency compared to the near-planar meta-hydroxyphenyl derivative. Quantum mechanical calculations further indicate a 15% increase in dipole moment for the meta isomer relative to ortho analogs, correlating with improved solubility in polar solvents.
Properties
IUPAC Name |
methyl 5-(3-hydroxyphenyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIHUWQLICIWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584599 | |
| Record name | Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-73-0 | |
| Record name | Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cross-Coupling of Methyl 5-Bromofuran-2-carboxylate with 3-Hydroxyphenylboronic Acid
One of the most efficient and commonly used methods to prepare methyl 5-(3-hydroxyphenyl)furan-2-carboxylate involves Suzuki-Miyaura cross-coupling between methyl 5-bromofuran-2-carboxylate and 3-hydroxyphenylboronic acid.
-
- Methyl 5-bromofuran-2-carboxylate (1.0 equiv)
- 3-Hydroxyphenylboronic acid (1.4 equiv)
- Palladium catalyst: tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], typically 0.05–0.1 equiv
- Base: Sodium carbonate (Na2CO3), aqueous 2 M solution, 4.2 equiv
- Solvent: 1,2-Dimethoxyethane (DME) or dimethylformamide (DMF)
- Atmosphere: Inert (nitrogen or argon)
- Temperature: Reflux for 3–12 hours
-
- After completion, the reaction mixture is cooled and diluted with water.
- Extraction with dichloromethane (CH2Cl2) or ethyl acetate.
- Drying over anhydrous sodium sulfate (Na2SO4).
- Concentration under reduced pressure.
- Purification by silica gel column chromatography.
- Yields reported for similar compounds in this series are typically high, around 80–90%.
- The method provides the desired this compound with good purity after chromatographic purification.
Preparation from Methyl 5-Formylfuran-2-carboxylate and 3-(2-Hydroxyethyl)phenol via Aldol-Type Condensation and Reduction
An alternative synthetic route involves the preparation of 3-(2-hydroxyethyl)phenol as an intermediate, followed by its reaction with methyl 5-formylfuran-2-carboxylate under basic conditions to form the target compound or its precursors.
Synthesis of 3-(2-Hydroxyethyl)phenol:
- Reduction of 3-hydroxyphenyl acetic acid using sodium borohydride (NaBH4) in the presence of boron trifluoride diethyl etherate (BF3·Et2O) in tetrahydrofuran (THF).
- Reflux for 3 hours.
- Workup includes extraction with ethyl acetate, drying, and silica gel chromatography.
- Yield: Approximately 85%.
Coupling with Methyl 5-Formylfuran-2-carboxylate:
- The 3-(2-hydroxyethyl)phenol is reacted with methyl 5-formylfuran-2-carboxylate in dimethylformamide (DMF) using lithium bis(trimethylsilyl)amide (LiN(TMS)2) as a base at -78 °C, then warmed to room temperature.
- After stirring, the reaction is quenched with ammonium chloride solution.
- Extraction and purification by silica gel chromatography.
- Yield: Around 48% for the coupling product.
Hydrolysis or further functional group manipulation can then afford this compound or related derivatives.
Reduction and Functional Group Transformation Approaches
In some cases, this compound can be accessed by reduction of aldehyde intermediates or by selective functional group transformations on preformed furan carboxylate derivatives.
-
- The compound of formula (Ia), a racemic mixture of furan derivatives, can be subjected to catalytic hydrogenation using palladium on charcoal to reduce double bonds or other reducible groups, leading to the target compound or its saturated analogs.
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- Methylation of 5-formylfuran-2-carboxylic acid to obtain methyl 5-formylfuran-2-carboxylate is a common preparatory step.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Methyl 5-bromofuran-2-carboxylate, 3-hydroxyphenylboronic acid, Pd(PPh3)4, Na2CO3, DME, reflux, inert atmosphere | 80–90 | High yield, widely used, requires Pd catalyst |
| Aldol-Type Condensation & Reduction | 3-(2-hydroxyethyl)phenol, methyl 5-formylfuran-2-carboxylate, LiN(TMS)2, DMF, -78 °C to RT | ~48 | Multi-step, moderate yield, requires low temperature control |
| Reduction of Aldehyde Intermediates | Pd/C hydrogenation | Variable | Used for saturation or isomer purification |
| Methylation of 5-Formylfuran-2-carboxylic acid | Methylating agents (e.g., diazomethane) | High | Prepares key intermediate |
Research Findings and Analytical Data
-
- $$^{1}H$$-NMR and $$^{13}C$$-NMR spectra confirm the structure and purity of the synthesized this compound.
- Typical chemical shifts for the furan ring protons appear around 6.2–7.0 ppm.
- The hydroxyphenyl group exhibits characteristic aromatic proton signals between 6.5–7.5 ppm.
- The methyl ester group shows a singlet near 3.6 ppm.
-
- Silica gel column chromatography using hexane/ethyl acetate mixtures (ratios ranging from 10:1 to 20:1) effectively separates the product from impurities.
-
- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula $$C{12}H{10}O_4$$.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes basic hydrolysis to form the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.
| Reaction Conditions | Details |
|---|---|
| Reagents | NaOH (2.5 mmol) in THF/H₂O (2:1) |
| Temperature | Room temperature |
| Reaction Time | 5 hours |
| Yield | 78–89% |
| Product | 5-(3-Hydroxyphenyl)furan-2-carboxylic acid |
This hydrolysis is reversible; esterification of the carboxylic acid with methanol under acidic conditions regenerates the methyl ester .
Electrophilic Aromatic Substitution (EAS)
The furan ring participates in EAS due to its electron-rich nature, with reactivity directed by the electron-withdrawing ester group.
Key Reactions:
-
Halogenation : Bromination occurs at the 4-position of the furan ring using Br₂ in the presence of FeBr₃ .
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Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position .
Regioselectivity:
The ester group (-COOCH₃) deactivates the furan ring, directing electrophiles to the less deactivated positions (typically C4 or C5).
Functionalization of the Hydroxyphenyl Group
The 3-hydroxyphenyl substituent enables further modifications:
Oxidation
The phenolic group can be oxidized to a quinone under strong oxidizing agents like KMnO₄, though specific data for this compound remains unexplored .
Reduction Reactions
The ester group is reducible to a primary alcohol:
| Reaction Conditions | Details |
|---|---|
| Reagents | LiAlH₄ in dry THF |
| Product | 5-(3-Hydroxyphenyl)furan-2-methanol |
This reduction is thermodynamically favorable but requires anhydrous conditions .
Comparative Reactivity Table
Research Findings
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
MHF is utilized as a building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including esterification, oxidation, and substitution processes. The compound can be synthesized through the esterification of 5-(3-hydroxyphenyl)furan-2-carboxylic acid with methanol under acidic conditions.
Synthetic Routes
The following table summarizes key synthetic routes for MHF:
| Reaction Type | Starting Materials | Conditions | Products |
|---|---|---|---|
| Esterification | 5-(3-hydroxyphenyl)furan-2-carboxylic acid + Methanol | Acid catalyst | Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate |
| Oxidation | MHF | Oxidizing agent | Quinone derivatives |
| Reduction | MHF | Reducing agent | Alcohol derivatives |
Biological Activities
Antimicrobial Properties
MHF has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as moderate activity against Gram-negative bacteria . The mechanism of action involves disruption of bacterial cell walls and membranes, leading to cell lysis.
Anticancer Potential
Research has highlighted the potential of MHF in cancer treatment. In vitro studies have shown that MHF displays selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), with IC50 values indicating effective inhibition at low concentrations . The compound's ability to modulate cellular signaling pathways contributes to its anticancer effects.
Case Studies
- Study on Antimicrobial Activity
- Investigation of Anticancer Effects
Industrial Applications
MHF is also explored for its utility in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the fragrance industry and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is primarily related to its ability to interact with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The furan ring can also engage in π-π stacking interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Structural and Functional Differences
- This may improve solubility and binding to biological targets like enzymes involved in iron acquisition in mycobacteria . Electron-withdrawing groups (e.g., nitro, fluoro in and ) increase molecular planarity and stabilize stacking interactions, critical for antimycobacterial activity. However, they may reduce bioavailability due to increased hydrophobicity.
Synthesis and Crystallinity :
- Fluorinated derivatives (e.g., ) are synthesized via Meerwein arylation, yielding high-quality crystals suitable for X-ray diffraction studies . In contrast, hydroxylated analogs may require protective group strategies to prevent side reactions during synthesis.
Biological Activity
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a furan ring substituted with a hydroxyl group on the phenyl moiety and an ester functional group. Its molecular formula is , and it has a molecular weight of approximately 220.22 g/mol. The structure allows for various interactions with biological targets, influencing its activity in cellular systems.
Enzyme Interactions
The compound exhibits interactions with several enzymes, particularly oxidoreductases, which are crucial in metabolic pathways. These interactions can lead to either inhibition or activation of enzyme activity, impacting overall metabolic processes within cells.
The mechanism of action involves binding to specific sites on enzymes, altering their conformation and function. For instance, it has been shown to modulate the MAPK/ERK signaling pathway, which plays a pivotal role in cell proliferation and differentiation .
Cellular Effects
This compound influences various cellular processes:
- Cell Signaling : The compound modulates key signaling pathways that regulate cell growth and apoptosis.
- Gene Expression : It affects the transcription of genes involved in metabolic regulation, potentially leading to altered cellular metabolism.
- Cytotoxicity : Studies have demonstrated its cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Anticancer Activity
Research indicates that this compound displays significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa and HepG2. The compound's IC50 values indicate its effectiveness:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 62.37 |
| HepG2 | Not specified |
| Vero | Not specified |
These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of mitochondrial function .
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values highlight its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 250 |
| Escherichia coli | 250 |
These findings underscore the compound's potential as a lead candidate for developing new antimicrobial agents .
Case Studies
- Study on Antihyperlipidemic Activity : A study involving Wistar rats demonstrated that derivatives of this compound exhibited significant antihyperlipidemic effects, suggesting its utility in managing lipid profiles .
- Synthesis and Biological Assessment : Another research effort synthesized various analogs of this compound and assessed their biological activities against Mycobacterium tuberculosis, revealing promising results for potential anti-tubercular therapies .
Q & A
Q. What are the key synthetic routes for Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via esterification or hydrolysis reactions. For example, hydrolysis of the methyl ester group using 10% NaOH at 90°C for 24 hours yields 5-(3-hydroxyphenyl)furan-2-carboxylic acid, a common intermediate for bioactive derivatives . Optimization involves adjusting reaction time, temperature, and base concentration to maximize yield and purity. Characterization via NMR and HPLC (as described for related furan derivatives) ensures product integrity .
Q. How is the molecular structure of this compound validated in crystallographic studies?
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) is critical. SHELXL refines small-molecule structures against diffraction data, while ORTEP generates thermal ellipsoid plots to visualize atomic displacement . Validation metrics (e.g., R-factors, electron density maps) must align with IUCr standards to confirm structural accuracy .
Q. What biological activities have been explored for derivatives of this compound?
this compound serves as a precursor for anti-hyperlipidemic agents. For instance, coupling with aminobenzophenones yields N-benzoylphenyl derivatives (e.g., compounds 3a and 3b ), which show in vivo activity by modulating lipid metabolism . Bioactivity screening typically involves animal models and enzymatic assays to evaluate therapeutic potential.
Q. Which analytical methods are recommended for assessing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection is effective for quantifying purity, as demonstrated for structurally similar furan carboxylic acids . Stability studies under varying pH and temperature conditions, coupled with mass spectrometry (MS), identify degradation products.
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystalline packing of this compound?
Graph set analysis (as per Etter’s formalism) reveals directional hydrogen-bonding motifs (e.g., or ) that stabilize crystal lattices. The hydroxyl and carboxyl groups likely form intermolecular O–H···O bonds, influencing solubility and melting behavior. Computational tools can predict these interactions before experimental validation .
Q. What structure-activity relationships (SAR) guide the design of bioactive derivatives?
Modifying the hydroxyl group at the 3-phenyl position or substituting the carboxylate moiety alters bioactivity. For example, ester-to-amide conversion (as in 3a/3b ) enhances metabolic stability and target affinity . SAR studies require systematic variation of functional groups followed by in vitro/in vivo pharmacological testing.
Q. How can computational chemistry predict electronic properties and reactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, the electron-rich furan ring and phenolic -OH group are reactive hotspots. Solvent effects on tautomerism (e.g., keto-enol equilibria) can also be modeled .
Q. How should researchers address contradictions in crystallographic or synthetic data?
Discrepancies in bond lengths or angles may arise from twinning or disorder. Re-refinement using SHELXL with updated restraints or alternative space groups resolves such issues . In synthesis, inconsistent yields could stem from competing side reactions (e.g., ester hydrolysis under basic conditions), necessitating reaction monitoring via TLC or in situ IR .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Continuous flow reactors improve heat/mass transfer for hydrolysis steps, reducing reaction time. Purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures scalability. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
